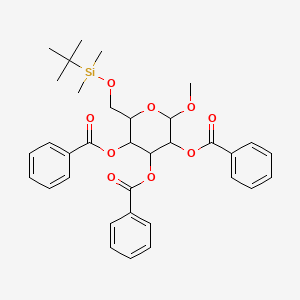
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class of molecules. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and biological activities. The presence of the fluorine atom and the methyl group on the phenyl ring, along with the azetidine core, imparts distinct characteristics to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene component.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted azetidines with various functional groups .
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Utilized in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, azetidine derivatives have been shown to inhibit the STAT3 pathway, which is involved in cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different functional groups.
Azetidine-3-carboxylic acid: A related compound with a carboxylic acid group instead of the carboxamide group.
Uniqueness
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide is unique due to the presence of the fluorine atom and the methyl group on the phenyl ring, which imparts distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and bioactivity compared to other azetidine derivatives .
Propriétés
Formule moléculaire |
C11H13FN2O |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
N-(5-fluoro-2-methylphenyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C11H13FN2O/c1-7-2-3-9(12)4-10(7)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15) |
Clé InChI |
KHPWZMLMDOSYNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)NC(=O)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


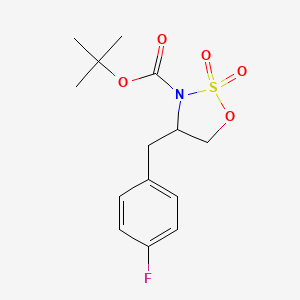

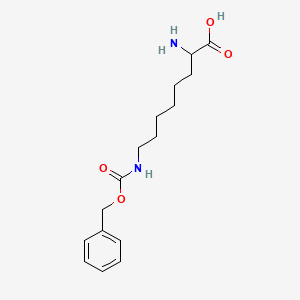
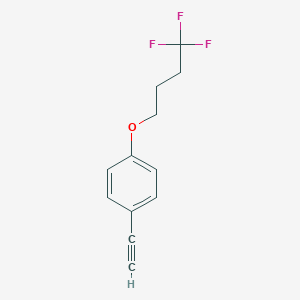
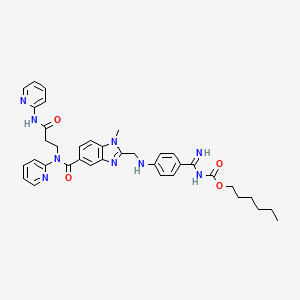
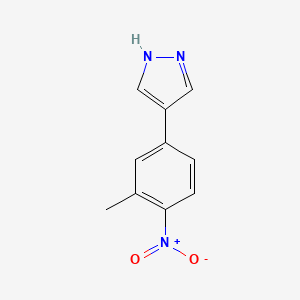
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
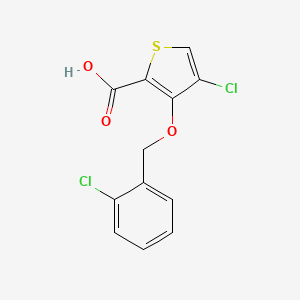
![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B12073563.png)


